molecular formula C8H16ClN3O B2978874 N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride CAS No. 2551116-59-5

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride

Cat. No. B2978874
CAS RN: 2551116-59-5
M. Wt: 205.69
InChI Key: GCRCSWNSGFRFAS-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized via the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. For example, a compound with a similar structure, N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine, is a solid at room temperature .

Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole moiety in the compound is known to exhibit anti-infective properties . Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that “EN300-27685474” could potentially be used in the development of new anti-infective drugs.

Antibacterial Activity

Research has shown that 1,2,4-oxadiazole derivatives can exhibit strong antibacterial effects . For instance, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are bacteria that cause serious diseases in rice . This suggests that “EN300-27685474” could potentially be used in the development of new antibacterial agents, particularly for agricultural applications.

Antifungal Activity

In addition to their antibacterial properties, 1,2,4-oxadiazole derivatives have also been found to exhibit antifungal activity . This suggests that “EN300-27685474” could potentially be used in the development of new antifungal agents.

Nematocidal Activity

1,2,4-oxadiazole derivatives have been found to exhibit moderate nematocidal activity against Meloidogyne incognita , a species of root-knot nematode that is a major agricultural pest. This suggests that “EN300-27685474” could potentially be used in the development of new nematocidal agents.

Drug Discovery

The 1,2,4-oxadiazole moiety is a common feature in many pharmaceutical compounds . The presence of this moiety in “EN300-27685474” suggests that it could potentially be used as a starting point for the synthesis of new drug candidates.

Chemical Synthesis

The compound could potentially be used in chemical synthesis, given its specific structure and properties . The presence of the 1,2,4-oxadiazole moiety and the amine group could make it a useful building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound and its biological target. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. For example, a compound with a similar structure, N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine, is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-3-4-5-9-6-8-10-7(2)11-12-8;/h9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRCSWNSGFRFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=NC(=NO1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride

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